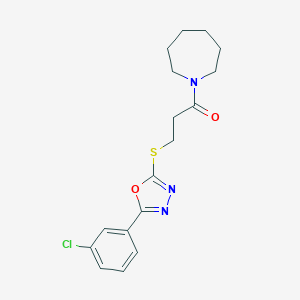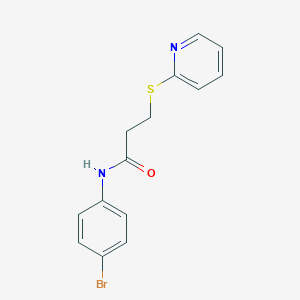![molecular formula C15H18N2O2S B285602 3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one](/img/structure/B285602.png)
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one is an organic compound with a complex structure that includes a 1,3,4-oxadiazole ring, a sulfanyl group, and a butan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids through cyclization reactions. The sulfanyl group is then introduced via a thiolation reaction, and the final step involves the addition of the butan-2-one moiety through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and sulfanyl moieties. These interactions can modulate biological pathways, leading to various effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
2-Butanone, 3,3-dimethyl-: Lacks the oxadiazole and sulfanyl groups, making it less complex.
Uniqueness
3,3-Dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one is unique due to its combination of a 1,3,4-oxadiazole ring and a sulfanyl group, which imparts distinct chemical and biological properties not found in simpler analogs .
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-5-6-8-11(10)13-16-17-14(19-13)20-9-12(18)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
AHQFJZFOYWSVCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)

![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
